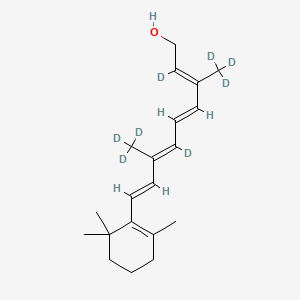
Y-{d-Trp}-GFM-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Y-{d-Trp}-GFM-NH2 is synthesized through custom peptide synthesis methods . The synthesis involves the sequential addition of amino acids to form the desired peptide chain. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, ensuring that the final product meets the required specifications for research applications .
Chemical Reactions Analysis
Types of Reactions: Y-{d-Trp}-GFM-NH2 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the peptide to achieve specific properties or functions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions vary depending on the desired modification, but they generally involve controlled temperatures and pH levels to ensure the stability of the peptide .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the peptide, while substitution reactions may result in the incorporation of new functional groups .
Scientific Research Applications
Y-{d-Trp}-GFM-NH2 is used in a wide range of scientific research applications . In chemistry, it serves as a model compound for studying peptide synthesis and modification. In biology, it is used to investigate the role of peptides in cellular processes and signaling pathways. In medicine, this compound is explored for its potential therapeutic applications, including its ability to modulate biological activities. Additionally, this compound is utilized in the industry for the development of new peptide-based products and technologies .
Mechanism of Action
The mechanism of action of Y-{d-Trp}-GFM-NH2 involves its interaction with specific molecular targets and pathways . The peptide exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Y-{d-Trp}-GFM-NH2 is unique compared to other similar compounds due to its specific sequence and structure . Similar compounds include other active peptides with different amino acid sequences and modifications. These peptides may share some properties with this compound but differ in their specific applications and effects .
List of Similar Compounds:Properties
Molecular Formula |
C36H43N7O6S |
|---|---|
Molecular Weight |
701.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C36H43N7O6S/c1-50-16-15-29(33(38)46)42-36(49)30(18-22-7-3-2-4-8-22)41-32(45)21-40-35(48)31(19-24-20-39-28-10-6-5-9-26(24)28)43-34(47)27(37)17-23-11-13-25(44)14-12-23/h2-14,20,27,29-31,39,44H,15-19,21,37H2,1H3,(H2,38,46)(H,40,48)(H,41,45)(H,42,49)(H,43,47)/t27-,29-,30-,31+/m0/s1 |
InChI Key |
SRGLLZPFSWOZRP-MUFAAYGBSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-butyl N-(trideuteriomethyl)-N-[2-(trideuteriomethylamino)ethyl]carbamate](/img/structure/B12397595.png)

![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397615.png)

![[3,5 Diiodo-Tyr7] Peptide T](/img/structure/B12397621.png)

![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12397631.png)


